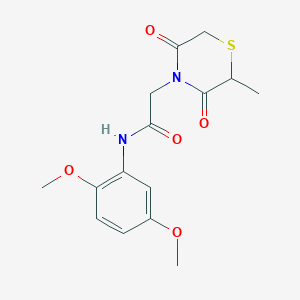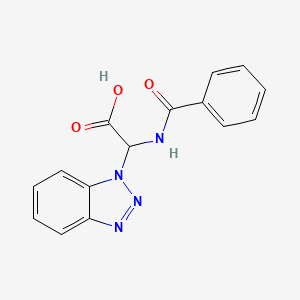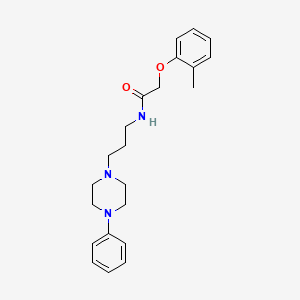![molecular formula C7H9N3O B2750631 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one CAS No. 2168301-65-1](/img/structure/B2750631.png)
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one” is a chemical compound that belongs to the class of pyrazolopyridine derivatives . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced .Wissenschaftliche Forschungsanwendungen
Pyrazolo[3,4-b]pyridine Kinase Inhibitors The pyrazolo[3,4-b]pyridine scaffold, closely related to the structure of 1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one, has shown significant versatility in the design of kinase inhibitors. This heterocyclic motif interacts with kinases through multiple binding modes, making it a recurring element in kinase inhibition patents from various organizations. The scaffold typically binds to the hinge region of the kinase, highlighting its importance in creating potent and selective kinase inhibitors. This has positioned pyrazolo[3,4-b]pyridine derivatives as crucial scaffolds in kinase inhibitor design, with applications spanning a wide range of kinase targets (Wenglowsky, 2013).
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold Another related scaffold, pyrazolo[1,5-a]pyrimidine, has been extensively explored for its broad medicinal properties, including anticancer, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have garnered attention among medicinal chemists, leading to several lead compounds for various disease targets. This highlights the scaffold's potential in drug discovery and the opportunity for further exploration by medicinal chemists (Cherukupalli et al., 2017).
Chemistry and Properties of Pyrazole-pyridine/pyrazine Ligands Pyrazole-pyridine/pyrazine ligands, closely related to the chemical structure of interest, have been studied for their synthesis, magnetic properties, and applications in creating spin crossover (SCO) active iron(II) complexes. These studies emphasize the ligands' role in affecting the magnetic properties of the complexes, showcasing their potential in material science and coordination chemistry (Olguín & Brooker, 2011).
Hybrid Catalysts for Synthesizing Pyranopyrimidine Scaffolds The pyranopyrimidine core, including structures akin to 1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one, is vital for the medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Hybrid catalysts have been employed to develop substituted pyranopyrimidine derivatives, highlighting the importance of this scaffold in generating lead molecules for therapeutic applications (Parmar et al., 2023).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit pde5a1 guanosine cyclic monophosphate (cgmp) hydrolysing activity . This suggests that 1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one may also target similar enzymes or pathways.
Biochemical Pathways
If this compound indeed targets pde5a1, it could potentially affect the cgmp pathway, leading to downstream effects on cellular signaling .
Result of Action
Inhibition of pde5a1 and the potential impact on the cgmp pathway could lead to a variety of cellular responses, depending on the specific context and cell type .
Eigenschaften
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h4H,2-3H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCYWLIODMEELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)




![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2750557.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

![3-Ethenylsulfonyl-N-[3-(1-methyltriazol-4-yl)phenyl]propanamide](/img/structure/B2750561.png)
![N-(butan-2-yl)-1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)
![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)

![N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide](/img/structure/B2750569.png)

